4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2098108-42-8
VCID: VC3138123
InChI: InChI=1S/C14H17BrN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
SMILES: CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CBr
Molecular Formula: C14H17BrN2
Molecular Weight: 293.2 g/mol

4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole

CAS No.: 2098108-42-8

Cat. No.: VC3138123

Molecular Formula: C14H17BrN2

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole - 2098108-42-8

Specification

CAS No. 2098108-42-8
Molecular Formula C14H17BrN2
Molecular Weight 293.2 g/mol
IUPAC Name 4-(bromomethyl)-1-(2-methylpropyl)-3-phenylpyrazole
Standard InChI InChI=1S/C14H17BrN2/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Standard InChI Key GBTROYYXJVWTRV-UHFFFAOYSA-N
SMILES CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CBr
Canonical SMILES CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CBr

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole contains a five-membered pyrazole heterocyclic core with three nitrogen atoms. The molecular formula is C14H17BrN2, and it has a calculated molecular weight of approximately 293.21 g/mol. The structure features four key components:

  • A pyrazole ring, which serves as the core scaffold

  • A bromomethyl (-CH2Br) group at the 4-position, providing a reactive site for further functionalization

  • An isobutyl group (-(CH2)CH(CH3)2) attached to the N1 position

  • A phenyl ring (-C6H5) at the 3-position

The presence of these functional groups creates a molecule with potential for diverse chemical interactions and reactivity patterns. The bromomethyl group in particular serves as an excellent leaving group, making the compound valuable as a synthetic intermediate.

Physical Properties

Based on structural similarities to other brominated pyrazole derivatives, 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole likely exists as a crystalline solid at room temperature. Similar compounds, such as 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, are typically stored at room temperature in moisture-free, sealed containers to prevent degradation. The compound is expected to have limited water solubility but good solubility in organic solvents such as DMSO, acetonitrile, and chloroform.

Chemical Descriptors

Table 1. Predicted Chemical Descriptors of 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole

PropertyValueBasis of Prediction
Molecular FormulaC14H17BrN2Derived from chemical structure
Molecular Weight293.21 g/molCalculated based on atomic weights
LogP (octanol/water)~3.5-4.2Estimated based on similar pyrazole derivatives
Hydrogen Bond Donors0Structural analysis
Hydrogen Bond Acceptors2Nitrogen atoms in the pyrazole ring
Rotatable Bonds5Structural analysis
Topological Polar Surface Area~25-30 ŲEstimated from similar structures

Synthesis Methods

Synthetic Routes

The synthesis of 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole likely follows similar pathways to those used for related pyrazole derivatives. Based on established synthetic approaches for brominated pyrazoles, several potential routes can be proposed:

Direct Bromination of 4-Methyl-1-isobutyl-3-phenyl-1H-pyrazole

This approach would involve radical bromination of the methyl group at the 4-position using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Similar bromination reactions have been reported for other pyrazole derivatives.

Reaction Conditions

The synthesis of 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole requires careful control of reaction conditions to ensure selectivity and high yields. Based on methods described for similar compounds, the following conditions are likely applicable:

For direct bromination:

  • Solvent: CCl4 or CH2Cl2

  • Temperature: 60-80°C

  • Time: 3-6 hours

  • Radical initiator: AIBN or benzoyl peroxide

  • Light source: UV irradiation may be employed to facilitate radical formation

For cyclocondensation:

  • Solvent: Ethanol or toluene

  • Temperature: Reflux conditions (78-110°C depending on solvent)

  • Time: 12-24 hours

  • Catalysts: Acetic acid or other mild acid catalysts may be employed

  • Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients

Chemical Reactivity

Types of Reactions

4-(Bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole is expected to participate in various chemical reactions, primarily due to the reactive bromomethyl functionality. Based on the reactivity patterns of similar compounds, the following reaction types are anticipated:

Nucleophilic Substitution Reactions

The bromomethyl group serves as an excellent substrate for SN2 reactions with various nucleophiles. Common reactions include:

  • Alkylation with amines to form aminomethyl derivatives

  • Reaction with thiols to form sulfides

  • Substitution with azides, followed by reduction to form aminomethyl compounds

  • Displacement with alkoxides to form ethers

Similar brominated pyrazoles have been documented to undergo these types of substitution reactions, often requiring mild conditions such as room temperature to moderate heating in polar aprotic solvents.

Metal-Catalyzed Coupling Reactions

The bromomethyl group can participate in various metal-catalyzed coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids

  • Sonogashira coupling with terminal alkynes

  • Negishi coupling with organozinc compounds

Elimination Reactions

Under basic conditions, the bromomethyl group may undergo elimination to form exocyclic methylene derivatives. This could lead to:

  • Formation of 4-methylene-1-isobutyl-3-phenyl-1H-pyrazole

  • Subsequent addition reactions at the newly formed double bond

Reaction Mechanisms

The primary reaction mechanism for the bromomethyl group is expected to be the SN2 pathway, where nucleophiles attack the carbon atom bearing the bromine, displacing bromide as a leaving group. This is consistent with the reactivity patterns observed in similar brominated compounds.

Table 2. Predicted Reactivity of 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole

NucleophileExpected ProductTypical ConditionsReaction Type
Primary amines4-(aminomethyl) derivativesRT to 60°C, polar solventSN2
Thiols4-(alkylthiomethyl) derivativesRT, basic conditionsSN2
Sodium azide4-(azidomethyl) derivative50-80°C, DMFSN2
Alcohols/alkoxides4-(alkoxymethyl) derivatives40-80°C, basic conditionsSN2
Cyanide4-(cyanomethyl) derivativeRT to 60°C, DMSOSN2

Comparative Analysis with Related Compounds

Structural Comparisons

Table 3. Comparison of 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazoleC14H17BrN2293.21 g/molTarget compound-
1-[4-(Bromomethyl)Phenyl]-1H-PyrazoleC10H9BrN2237.10 g/molBromomethyl group on phenyl ring; no substituents on pyrazole ring
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazoleC5H6Br2N2253.92 g/molBromine at position 4; methyl at N1 position; no phenyl group
3-(4-bromophenyl)-5-methyl-1H-pyrazoleC10H9BrN2~237 g/molBromine on phenyl ring; methyl at position 5; unsubstituted N1

Reactivity Comparisons

The reactivity of 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole can be compared with related compounds based on their structural features:

Bromomethyl Group Reactivity

The bromomethyl functionality in 4-(bromomethyl)-1-isobutyl-3-phenyl-1H-pyrazole is expected to exhibit similar reactivity to that observed in 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, serving as an excellent leaving group in nucleophilic substitution reactions.

Influence of Substituents

The presence of the phenyl group at position 3 and the isobutyl group at N1 distinguishes the target compound from others mentioned in the search results. These substituents likely influence:

  • Solubility profile: Enhanced lipophilicity compared to compounds with smaller substituents

  • Steric effects: The bulky isobutyl and phenyl groups may affect the approach of reagents to the bromomethyl group

  • Electronic properties: The phenyl group can influence electron distribution within the pyrazole ring

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